molecular formula C14H20N4O B5624111 1-cyclohexyl-5-(2,4-dimethyl-1,3-oxazol-5-yl)-3-methyl-1H-1,2,4-triazole

1-cyclohexyl-5-(2,4-dimethyl-1,3-oxazol-5-yl)-3-methyl-1H-1,2,4-triazole

Cat. No. B5624111
M. Wt: 260.33 g/mol
InChI Key: PXIJOHKDAMHJRJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 1,2,4-triazole derivatives often involves multi-component reactions, including cycloadditions and substitutions. For example, Ahmed et al. (2014) describe a synthesis method for a related 1,2,3-triazole derivative via a one-pot three-component reaction involving azidocyclohexane, copper(I) phenylacetylene, and ethoxalyl chloride (Ahmed et al., 2014). Such methods might be applicable to the synthesis of 1-cyclohexyl-5-(2,4-dimethyl-1,3-oxazol-5-yl)-3-methyl-1H-1,2,4-triazole by adjusting the starting materials.

Molecular Structure Analysis

The molecular structure of 1,2,4-triazole derivatives can be analyzed using single-crystal X-ray diffraction and computational methods. For instance, a study on a similar triazole compound revealed its crystalline structure, which showed significant interactions, such as hydrogen bonding, stabilizing the crystal lattice (Xu et al., 2006). These methods are essential for understanding the three-dimensional conformation and electronic structure of the compound.

Chemical Reactions and Properties

1,2,4-Triazole derivatives participate in various chemical reactions, including cycloadditions, substitutions, and transformations under specific conditions. The reactivity can be influenced by the substituents on the triazole ring, as demonstrated in the synthesis of pyridyl and cyclohexyl substituted derivatives (Ebrahimi, 2010).

Physical Properties Analysis

The physical properties, such as solubility, melting point, and crystalline form, can be inferred from the molecular structure and substituents of the triazole compound. For closely related compounds, these properties have been determined through experimental analysis and are critical for applications in materials science and pharmacology (Inkaya et al., 2013).

properties

IUPAC Name

5-(2-cyclohexyl-5-methyl-1,2,4-triazol-3-yl)-2,4-dimethyl-1,3-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N4O/c1-9-13(19-11(3)15-9)14-16-10(2)17-18(14)12-7-5-4-6-8-12/h12H,4-8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXIJOHKDAMHJRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC(=N1)C)C2=NC(=NN2C3CCCCC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-cyclohexyl-5-(2,4-dimethyl-1,3-oxazol-5-yl)-3-methyl-1H-1,2,4-triazole

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